molecular formula C16H16BrNO3S B13879728 N-(4-bromo-3-methylphenyl)-2-(4-methylsulfonylphenyl)acetamide

N-(4-bromo-3-methylphenyl)-2-(4-methylsulfonylphenyl)acetamide

Cat. No.: B13879728
M. Wt: 382.3 g/mol
InChI Key: GBKTXAFBNISQQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromo-3-methylphenyl)-2-(4-methylsulfonylphenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a bromo-substituted phenyl ring and a methylsulfonyl-substituted phenyl ring, connected through an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-3-methylphenyl)-2-(4-methylsulfonylphenyl)acetamide typically involves the following steps:

    Bromination: The starting material, 3-methylphenyl, undergoes bromination to introduce a bromine atom at the 4-position.

    Sulfonylation: The 4-methylphenyl group is sulfonylated to introduce the methylsulfonyl group.

    Acetamide Formation: The brominated and sulfonylated intermediates are then coupled through an acetamide linkage using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-3-methylphenyl)-2-(4-methylsulfonylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the bromine position.

Scientific Research Applications

N-(4-bromo-3-methylphenyl)-2-(4-methylsulfonylphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies to understand its biological activity and potential therapeutic effects.

    Medicine: Research is conducted to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It may be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-bromo-3-methylphenyl)-2-(4-methylsulfonylphenyl)acetamide involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromo-3-methylphenyl)-2-(4-methylsulfonylphenyl)benzamide
  • N-(4-bromo-3-methylphenyl)-2-(4-methylsulfonylphenyl)propionamide

Uniqueness

N-(4-bromo-3-methylphenyl)-2-(4-methylsulfonylphenyl)acetamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C16H16BrNO3S

Molecular Weight

382.3 g/mol

IUPAC Name

N-(4-bromo-3-methylphenyl)-2-(4-methylsulfonylphenyl)acetamide

InChI

InChI=1S/C16H16BrNO3S/c1-11-9-13(5-8-15(11)17)18-16(19)10-12-3-6-14(7-4-12)22(2,20)21/h3-9H,10H2,1-2H3,(H,18,19)

InChI Key

GBKTXAFBNISQQI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CC2=CC=C(C=C2)S(=O)(=O)C)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.